molecular formula C11H13NO B13177779 5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL

5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL

Cat. No.: B13177779
M. Wt: 175.23 g/mol
InChI Key: HMXWTHQEPNPQQZ-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a tetrahydropyridine ring with a phenyl group attached at the 5-position and a hydroxyl group at the 3-position. Tetrahydropyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-1,2,3,6-tetrahydropyridine with an oxidizing agent to introduce the hydroxyl group at the 3-position . Another approach includes the use of palladium-catalyzed alkyl-Heck reactions to form the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding tetrahydropyridine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 5-phenyl-1,2,3,6-tetrahydropyridin-3-one.

    Reduction: Formation of 5-phenyl-1,2,3,6-tetrahydropyridine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective effects and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in oxidative stress pathways, thereby exerting neuroprotective effects. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and hydroxyl group at specific positions enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-phenyl-1,2,3,6-tetrahydropyridin-3-ol

InChI

InChI=1S/C11H13NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-6,11-13H,7-8H2

InChI Key

HMXWTHQEPNPQQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C=C(CN1)C2=CC=CC=C2)O

Origin of Product

United States

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